molecular formula C22H20BrNO5 B3947522 2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No. B3947522
M. Wt: 458.3 g/mol
InChI Key: SGHCGSHLIOCPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate, also known as BDIH, is a chemical compound that has been extensively researched for its potential applications in various fields.

Mechanism of Action

2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is known to interact with various biological molecules such as proteins, nucleic acids, and lipids. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of covalent bonds with these biological molecules. This interaction can result in changes in the structure and function of these molecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species (ROS) in various cell types. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations such as its poor solubility in water and limited availability in large quantities.

Future Directions

There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer and inflammation. This compound can also be used as a building block for the synthesis of new materials with unique properties for various applications such as organic electronics and optoelectronics. Finally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in other fields.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of high-performance organic semiconductors. In optoelectronics, this compound has been used as a key component in the development of highly efficient organic light-emitting diodes (OLEDs). In biomedical research, this compound has been studied for its potential use as a drug delivery agent and as a fluorescent probe for imaging applications.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO5/c1-2-3-8-18(24-20(26)16-6-4-5-7-17(16)21(24)27)22(28)29-13-19(25)14-9-11-15(23)12-10-14/h4-7,9-12,18H,2-3,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHCGSHLIOCPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
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2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
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2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
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2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
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2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

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